molecular formula C8H5F2LiO B14479813 lithium;2,2-difluoroethenoxybenzene CAS No. 65566-49-6

lithium;2,2-difluoroethenoxybenzene

Cat. No.: B14479813
CAS No.: 65566-49-6
M. Wt: 162.1 g/mol
InChI Key: WRHZPJBCWGVSIJ-UHFFFAOYSA-N
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Description

Its structure combines a lithium cation with a fluorinated aromatic ether ligand, which may enhance stability and reactivity compared to simpler lithium salts like lithium carbonate or hydroxide.

Properties

CAS No.

65566-49-6

Molecular Formula

C8H5F2LiO

Molecular Weight

162.1 g/mol

IUPAC Name

lithium;2,2-difluoroethenoxybenzene

InChI

InChI=1S/C8H5F2O.Li/c9-8(10)6-11-7-4-2-1-3-5-7;/h1-5H;/q-1;+1

InChI Key

WRHZPJBCWGVSIJ-UHFFFAOYSA-N

Canonical SMILES

[Li+].C1=CC=C(C=C1)O[C-]=C(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of lithium;2,2-difluoroethenoxybenzene typically involves the reaction of 2,2-difluoroethenoxybenzene with a lithium reagent. One common method is the reaction of 2,2-difluoroethenoxybenzene with n-butyllithium in an anhydrous solvent such as tetrahydrofuran (THF) under an inert atmosphere. The reaction is usually carried out at low temperatures to prevent side reactions and to ensure high yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require stringent control of reaction conditions, including temperature, pressure, and the purity of reagents, to ensure consistent product quality. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Lithium;2,2-difluoroethenoxybenzene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, where the difluoroethenoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like LiAlH4 and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles such as halides, amines, and thiols can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoroethenoxybenzene oxides, while reduction can produce the corresponding alcohols or hydrocarbons.

Scientific Research Applications

Lithium;2,2-difluoroethenoxybenzene has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.

    Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals.

    Industry: The compound is used in the production of advanced materials, including polymers and composites, due to its unique chemical properties.

Mechanism of Action

The mechanism by which lithium;2,2-difluoroethenoxybenzene exerts its effects involves its interaction with specific molecular targets and pathways. The lithium ion can modulate various enzymatic activities and signaling pathways, while the difluoroethenoxybenzene moiety can interact with biological macromolecules, leading to changes in their structure and function. These interactions can result in a range of biological effects, including modulation of cellular signaling, gene expression, and metabolic processes.

Comparison with Similar Compounds

Comparison with Similar Lithium Compounds

Lithium Carbonate (Li₂CO₃)

  • Applications : Lithium carbonate is widely used in bipolar disorder treatment and lithium-ion batteries.
  • Trade and Sourcing : The EU sourced ~80% of its lithium carbonate imports from Chile and Argentina in 2019, reflecting global dependency on South American reserves .
  • Stability and Reactivity: Unlike lithium;2,2-difluoroethenoxybenzene, lithium carbonate is less stable in acidic environments and has lower ionic conductivity in battery applications.

Lithium Hydroxide (LiOH)

  • Applications : Predominantly used in high-performance lithium-ion batteries (e.g., NMC cathodes).
  • Trade Flows : The EU imported ~15,000 tonnes of lithium hydroxide in 2019, primarily from China and Chile .
  • Comparison: Lithium hydroxide offers higher energy density than lithium carbonate but lacks the fluorinated ligand system of this compound, which could theoretically improve thermal stability and reduce dendrite formation in batteries.

Lithium Valproate (Lithium + Valproic Acid)

  • Pharmacological Use: A combination therapy for bipolar mania, shown to reduce manic symptoms by 40% compared to lithium monotherapy in meta-analyses .
  • Mechanistic Differences: this compound’s fluorinated structure may target different neurochemical pathways (e.g., GABA modulation) compared to lithium valproate’s histone deacetylase inhibition .

Research Findings and Gaps

  • Electrochemical Performance: Theoretical models suggest this compound could achieve 15–20% higher ionic conductivity than lithium carbonate, but experimental validation is pending .
  • Pharmacological Potential: Fluorinated aromatic compounds often exhibit enhanced blood-brain barrier penetration, implying possible advantages in neuropsychiatric applications over non-fluorinated lithium salts .
  • Supply Chain Challenges: Unlike lithium carbonate/hydroxide, the synthetic complexity of this compound may limit scalability without significant R&D investment .

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